4-Bromo-6-chloro-2-chloromethyl-pyrimidine
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Overview
Description
4-Bromo-6-chloro-2-chloromethyl-pyrimidine is a heterocyclic organic compound with the molecular formula C5H3BrCl2N2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-2-chloromethyl-pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to achieve high efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloro-2-chloromethyl-pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles such as amines, thiols, and alcohols, leading to the substitution of the halogen atoms.
Oxidation and reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-6-chloro-2-chloromethyl-pyrimidine has several scientific research applications:
Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiviral, antibacterial, and anticancer properties.
Materials science: It is employed in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological research: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor modulators.
Industrial applications: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-2-chloromethyl-pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The molecular targets and pathways involved vary based on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(chloromethyl)pyrimidine
- 4-Bromo-2-chloro-1-methoxybenzene
- 4,6-Dichloropyrimidine
Uniqueness
4-Bromo-6-chloro-2-chloromethyl-pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other pyrimidine derivatives. Its combination of bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
4-bromo-6-chloro-2-(chloromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2N2/c6-3-1-4(8)10-5(2-7)9-3/h1H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWODZUFTLTNJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Br)CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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